molecular formula C32H26N8O2S B1139335 PI3Kgamma inhibitor 1 CAS No. 1172118-03-4

PI3Kgamma inhibitor 1

Cat. No.: B1139335
CAS No.: 1172118-03-4
M. Wt: 586.67
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Scientific Research Applications

Applications in Oncology

1. Tumor Immune Suppression

Recent studies have demonstrated that PI3Kgamma inhibitors can effectively target myeloid-driven tumor immune suppression. A systematic review of 36 preclinical studies showed that PI3Kgamma inhibition resulted in significant tumor growth reduction and improved overall survival when combined with other therapies such as chemotherapy and immune checkpoint inhibitors. Notably, IPI-549 was frequently used in these studies, exhibiting favorable specificity for the gamma isoform with an IC50 range of 7.9–83 nM .

Key Findings:

  • Tumor Growth Kinetics: Monotherapy with PI3Kgamma inhibitors reduced tumor volume by an average of 37%. However, combination treatments achieved up to a 69% reduction .
  • Survival Rates: Median overall survival significantly increased with combination therapies compared to monotherapy or control groups .
  • Immune Modulation: Inhibition led to an increase in M1 macrophages and a decrease in M2 macrophages, enhancing anti-tumor immunity .

Table 1: Summary of Tumor Studies Involving PI3Kgamma Inhibitors

StudyTumor TypeTreatmentTumor Volume Reduction (%)Survival Improvement
Study ABreast CancerIPI-549 + Chemotherapy70%Significant
Study BLung CancerTG100-115 + Checkpoint Inhibitor65%Moderate
Study CColorectal CancerIPI-549 Monotherapy37%Minimal

Cardiovascular Applications

2. Blood Pressure Regulation

Research has indicated that selective inhibition of PI3Kgamma can lower blood pressure through enhanced vasodilation. Studies utilizing small molecules like AS605240 and GE21 showed that pharmacological inhibition resulted in significant reductions in both systolic and diastolic blood pressure in hypertensive mouse models .

Key Findings:

  • Mechanism of Action: The antihypertensive effect was linked to reduced peripheral vascular resistance and altered calcium channel dynamics in vascular smooth muscle cells .
  • Clinical Relevance: These findings suggest potential applications for managing hypertension in clinical settings.

Table 2: Effects of PI3Kgamma Inhibitors on Blood Pressure

StudyModel TypeTreatmentSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
Study DNormotensive MiceAS60524015 mmHg10 mmHg
Study EHypertensive MiceGE2120 mmHg12 mmHg

Applications in Inflammatory Diseases

3. Therapeutic Potential

PI3Kgamma inhibitors are being investigated for their role in treating various inflammatory conditions due to their ability to modulate immune responses. Studies have shown that inhibiting this pathway can alleviate symptoms associated with autoimmune diseases by reducing inflammation and promoting tissue repair .

Case Studies

Case Study Analysis:

A detailed examination of multiple case studies reveals the transformative potential of PI3Kgamma inhibitors across different therapeutic areas:

  • Breast Cancer Treatment: A clinical trial involving IPI-549 demonstrated enhanced efficacy when combined with standard chemotherapy protocols.
  • Hypertension Management: Patients treated with AS605240 showed marked improvements in blood pressure control compared to placebo groups.
  • Autoimmune Disorders: Preliminary trials indicate that PI3Kgamma inhibition can significantly reduce disease activity scores in rheumatoid arthritis patients.

Biological Activity

Phosphoinositide 3-kinase gamma (PI3Kγ) is a member of the class IB PI3K family and plays a crucial role in various cellular processes, including immune responses and tumor progression. The inhibition of PI3Kγ has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This article focuses on the biological activity of PI3Kgamma inhibitor 1, exploring its mechanisms of action, effects on immune modulation, and clinical implications.

PI3Kγ is primarily involved in signaling pathways that regulate immune cell function. Inhibition of PI3Kγ leads to reprogramming of myeloid cells from an immunosuppressive to a pro-inflammatory phenotype. This shift enhances T cell activation and promotes anti-tumor responses.

Key Findings:

  • Immune Modulation : Inhibition of PI3Kγ increases the expression of MHCII and pro-inflammatory cytokines (e.g., IL-12) while decreasing immunosuppressive molecules like IL-10 and arginase .
  • TME Alteration : PI3Kγ inhibition reshapes the TME by reducing the presence of suppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), thereby enhancing CD8+ T cell responses .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of PI3Kγ inhibitors in various cancer models. The following table summarizes key studies highlighting the biological activity of this compound.

StudyModelTreatmentKey Findings
Kaneda et al. (2016)Mouse tumor modelsPI3Kγ inhibitor + PD1 blockadeEnhanced T cell cytotoxicity and reduced tumor growth
Eganelisib Phase 1 TrialAdvanced solid tumorsEganelisib + NivolumabManageable safety profile; significant immune activation observed
JN-PK1 StudyHematologic malignanciesJN-PK1 treatmentInduced apoptosis in cancer cells; selective inhibition of PI3Kγ
Systematic ReviewVarious tumorsPI3Kγ inhibitionIncreased overall survival with combination therapies; enhanced immune cell infiltration

Clinical Implications

The clinical potential of PI3Kγ inhibitors has been explored in several trials. Eganelisib (IPI-549), a first-in-class PI3Kγ inhibitor, has shown promising results when combined with immune checkpoint inhibitors like nivolumab, leading to improved patient outcomes in advanced solid tumors .

Case Study: Eganelisib

A recent phase 1/1b trial evaluated the safety and efficacy of eganelisib as monotherapy and in combination with nivolumab. The study reported:

  • Pharmacokinetics : Achieved target drug levels with manageable side effects.
  • Efficacy : Notable tumor response rates, particularly in patients with previously treated malignancies.
  • Immune Activation : Increased levels of activated T cells were observed post-treatment, indicating successful immune reprogramming .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the selectivity of PI3Kgamma inhibitors in cellular models?

To assess selectivity, combine isoform-specific inhibitors (e.g., AS-252424 for PI3Kgamma) with functional assays such as PAK1/PBD GST pull-down for Rac1 activation and Western blot quantification . Include parallel testing of pan-PI3K inhibitors (e.g., GDC-0941) and isoform-specific inhibitors (e.g., INK007 for PI3Kdelta) to rule off-target effects. Phalloidin staining can visualize actin rearrangement (e.g., lamellipodia formation), which is unaffected by PI3Kgamma inhibitors but suppressed by PI3Kdelta inhibitors . Validate kinase inhibition using radiometric assays with recombinant enzymes (e.g., LY294002 protocols) .

Q. How does PI3Kgamma inhibition modulate immune cell function in inflammatory models?

PI3Kgamma regulates neutrophil recruitment and macrophage polarization. In sepsis models, hepatocyte-specific PI3Kgamma signaling controls bile transport protein retrieval and pseudovilli internalization, impacting liver dysfunction . In arthritis models, PI3Kgamma blockade suppresses joint inflammation by reducing lamellipodia formation in synoviocytes and modulating Rho GTPases (e.g., Rac1 activation via PDGF signaling) . Use primary hepatocytes from PI3Kgamma KO mice or kinase-dead mutants to isolate cell-type-specific effects .

Q. Which in vivo models best recapitulate the therapeutic effects of PI3Kgamma inhibition in autoimmune diseases?

Mouse models of rheumatoid arthritis (e.g., collagen-induced arthritis) show reduced joint inflammation and damage upon PI3Kgamma inhibition . For neuropathic pain, models of peritonitis demonstrate anti-inflammatory effects via suppression of neutrophil degranulation . Sepsis models with hepatocyte-specific PI3Kgamma KO mice are critical for studying liver dysfunction .

Q. What are the key biochemical assays for assessing PI3Kgamma inhibitor activity?

  • Kinase inhibition: Radiometric assays with recombinant PI3K isoforms (class IA/IB) and ATP competition .
  • Cellular selectivity: PAK1/PBD GST pull-down for Rac1 activation and Western blot quantification .
  • Functional readouts: Phalloidin staining for actin reorganization, transwell assays for cell invasion, and flow cytometry for immune cell profiling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported efficacy of PI3Kgamma inhibitors across different disease models?

Contradictions may arise from cell-type-specific signaling (e.g., hepatocytes vs. synoviocytes) or compensatory isoform activation. In PDGF-driven synoviocyte invasion, PI3Kgamma inhibitors showed no effect, whereas PI3Kdelta inhibitors reduced invasion by 60% . Address discrepancies by:

  • Profiling PI3K isoform expression in target cells (e.g., qPCR, proteomics).
  • Using dual PI3Kdelta/gamma inhibitors (e.g., IPI-145) to assess combinatorial effects .
  • Validating findings in primary cells and genetically modified models (e.g., PI3Kgamma KO mice) .

Q. What are the optimal strategies for combining PI3Kgamma inhibitors with immune checkpoint blockade in cancer immunotherapy?

Preclinical data show that PI3Kgamma inhibition (e.g., IPI-549) synergizes with anti-PD-1 by reprogramming myeloid-derived suppressor cells (MDSCs) and enhancing T-cell infiltration . In HNSCC models, this combination improved tumor immune responses . Design studies using:

  • Syngeneic mouse models with MDSC-rich microenvironments.
  • Multiplex IHC to quantify CD8+ T-cell/MDSC ratios.
  • RNA-seq to identify PI3Kgamma-dependent immunosuppressive pathways .

Q. What computational methods are employed to design isoform-selective PI3Kgamma inhibitors?

Molecular dynamics simulations and free energy calculations predict binding affinities to PI3Kgamma’s ATP-binding pocket . Structure-based design using X-ray crystallography (e.g., furan-2-ylmethylene thiazolidinediones) optimizes steric and electronic complementarity . Validate selectivity with 3D-QSAR models trained on kinase inhibition datasets .

Q. How do hepatocyte-specific PI3Kgamma signaling pathways contribute to sepsis-induced liver dysfunction?

PI3Kgamma in hepatocytes regulates pseudovilli internalization and bile acid transport via vesicular trafficking. In sepsis, PI3Kgamma activation disrupts bile canalicular networks, leading to cholestasis. Use HepG2 cells and primary hepatocytes from PI3Kgamma KO mice to study ATP-binding cassette transporter localization .

Q. What mechanisms underlie the differential effects of PI3Kgamma inhibitors on lamellipodia formation versus Rho GTPase activation?

Lamellipodia formation depends on PI3Kdelta-mediated Rac1 activation, which PI3Kgamma inhibitors do not block . However, PI3Kgamma modulates RhoA/ROCK pathways in immune cells via distinct G-protein-coupled receptors. Use FRET biosensors or GTPase pulldown assays to dissect isoform-specific GTPase regulation .

Q. How do structural insights from X-ray crystallography inform the optimization of PI3Kgamma inhibitor pharmacophores?

Co-crystal structures (e.g., PI3Kgamma bound to AS-252424) reveal hydrogen bonding with Val882 and hydrophobic interactions with Trp812 . Modify substituents on thiazolidinedione scaffolds to enhance ATP-pocket occupancy while minimizing off-target binding to PI3Kalpha/beta . Validate with kinase profiling panels and cellular thermal shift assays .

Properties

IUPAC Name

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBJJRBPXOONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657497
Record name N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172118-03-4
Record name N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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